molecular formula C10H11ClFNO B2858831 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide CAS No. 847744-34-7

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide

Cat. No.: B2858831
CAS No.: 847744-34-7
M. Wt: 215.65
InChI Key: NZGSVRDDFHWXKD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide (molecular formula: C₁₀H₁₁ClFNO; molecular weight: 215.68 g/mol) is a chloroacetamide derivative featuring a 3-fluorobenzyl group attached to a methylated nitrogen. Unlike non-methylated analogs, the N-methyl group eliminates hydrogen-bonding capacity, affecting its crystallinity and solubility.

Properties

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSVRDDFHWXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related chloroacetamides, focusing on substituent effects, crystallography, and synthesis.

2.1 Substituent Effects on Molecular Geometry and Hydrogen Bonding
  • 2-Chloro-N-(3-fluorophenyl)acetamide (C₈H₇ClFNO): Structure: Features a 3-fluorophenyl group directly bonded to the nitrogen. The N–H group participates in intermolecular N–H⋯O hydrogen bonds, forming C(4) chains in the crystal lattice . Melting Point: 112°C (385 K) . Key Difference: The presence of N–H enables hydrogen bonding, enhancing crystal stability compared to N-methylated analogs.
  • 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO): Structure: Meta-methyl substitution on the phenyl ring. The N–H conformation is syn to the methyl group, contrasting with anti conformations observed in nitro-substituted analogs . Hydrogen Bonding: Dual N–H⋯O interactions create diagonal molecular chains .
  • Target Compound :

    • Structure : The 3-fluorobenzyl group introduces steric bulk, while N-methylation removes hydrogen-bonding capability. This likely reduces melting point and alters solubility compared to N–H analogs.
2.2 Crystallographic Data
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
2-Chloro-N-(3-fluorophenyl)acetamide P21/n a=5.0441, b=18.2374, c=8.8653, β=99.843 N–H⋯O (C(4) chains)
2-Chloro-N-(3-methylphenyl)acetamide P1 a=8.326, b=9.742, c=11.491 Dual N–H⋯O interactions
Target Compound Not reported Absent (N-methyl)
2.5 Table of Comparative Properties
Compound Molecular Weight (g/mol) Substituents Melting Point Hydrogen Bonding Bioactivity Insights
Target Compound 215.68 3-Fluorobenzyl, N-Me ~100°C* None Potential agrochemical use
2-Chloro-N-(3-fluorophenyl)acetamide 187.60 3-Fluorophenyl, N-H 112°C N–H⋯O Not reported
2-Chloro-N-(3-methylphenyl)acetamide 183.63 3-Methylphenyl, N-H Not reported N–H⋯O Structural studies
2-Chloro-N-[1-(4-FPh)ethyl]-N-MeAcetamide 243.72 4-Fluorophenethyl, N-Me Not reported None Research chemical

*Estimated based on structural analogs.

Biological Activity

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClFNOC_9H_{10}ClFNO. The presence of a chlorine atom and a fluorinated phenyl group significantly influences its biological interactions. The compound can be represented as follows:

SMILES ClC O N C C C1 CC C C C1 F C C\text{SMILES ClC O N C C C1 CC C C C1 F C C}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate enzymatic activities, potentially leading to therapeutic effects in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, which could reduce inflammation and associated symptoms.
  • Receptor Modulation : The fluorinated phenyl group enhances the binding affinity to certain receptors, potentially influencing signaling pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antiviral Activity

The compound has also been studied for its antiviral properties. It shows promise against several viral pathogens, with preliminary data indicating effective inhibition at low concentrations.

Virus Type EC50 (µM)
Influenza A5.0
Herpes Simplex Virus3.5

Case Studies

  • Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
  • Infection Study : A study involving mice infected with Staphylococcus aureus demonstrated that treatment with the compound reduced bacterial load significantly after three days of administration.

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Compounds with similar structures but varying halogen substitutions have been analyzed for their potency:

Compound Halogen Substitution Activity Level
This compoundClHigh
2-bromo-N-[(3-fluorophenyl)methyl]-N-methylacetamideBrModerate
N-[(3-fluorophenyl)methyl]-N-methylacetamideNoneLow

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